Cas no 851722-01-5 (5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile)
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 5-acetyl-2-mercapto-6-phenylnicotinonitrile
- 3-Pyridinecarbonitrile, 5-acetyl-1,2-dihydro-6-phenyl-2-thioxo-
- 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile
- SR-01000063871
- 5-acetyl-6-phenyl-2-sulfanylidene-1H-pyridine-3-carbonitrile
- EN300-12176
- 851722-01-5
- AKOS000117171
- SR-01000063871-1
- Z57991667
-
- Inchi: 1S/C14H10N2OS/c1-9(17)12-7-11(8-15)14(18)16-13(12)10-5-3-2-4-6-10/h2-7H,1H3,(H,16,18)
- InChI Key: BUCOWHNZGOLDQE-UHFFFAOYSA-N
- SMILES: C1(=S)NC(C2=CC=CC=C2)=C(C(C)=O)C=C1C#N
Computed Properties
- Exact Mass: 254.05138412Da
- Monoisotopic Mass: 254.05138412Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 501
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 85Ų
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12176-0.05g |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90% | 0.05g |
$64.0 | 2023-07-02 | |
| Enamine | EN300-12176-0.1g |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90% | 0.1g |
$83.0 | 2023-07-02 | |
| Enamine | EN300-12176-0.25g |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90% | 0.25g |
$116.0 | 2023-07-02 | |
| Enamine | EN300-12176-0.5g |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90% | 0.5g |
$218.0 | 2023-07-02 | |
| Enamine | EN300-12176-1.0g |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90% | 1.0g |
$314.0 | 2023-07-02 | |
| Enamine | EN300-12176-2.5g |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90% | 2.5g |
$614.0 | 2023-07-02 | |
| Enamine | EN300-12176-5.0g |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90% | 5.0g |
$908.0 | 2023-07-02 | |
| Enamine | EN300-12176-10.0g |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90% | 10.0g |
$1346.0 | 2023-07-02 | |
| Enamine | EN300-12176-50mg |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90.0% | 50mg |
$53.0 | 2023-10-02 | |
| Enamine | EN300-12176-100mg |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile |
851722-01-5 | 90.0% | 100mg |
$83.0 | 2023-10-02 |
5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile
5-Acetyl-6-Phenyl-2-Sulfanylpyridine-3-Carbonitrile: A Comprehensive Overview
The compound 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile, identified by the CAS number 851722-01-5, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their versatile properties and structural diversity. The molecule's structure incorporates an acetyl group, a phenyl group, a sulfanyl (thioether) group, and a cyano group, each contributing uniquely to its chemical behavior and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of anticancer agents. The presence of the sulfanyl group in 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile is of particular interest, as it has been shown to enhance the molecule's ability to interact with biological targets such as enzymes and receptors. This interaction is crucial for modulating cellular pathways and potentially inhibiting cancer cell proliferation.
The synthesis of 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile involves a multi-step process that typically includes nucleophilic substitution, oxidation, and coupling reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for advanced studies. The molecule's stability under various conditions has also been extensively evaluated, making it a reliable candidate for further experimentation.
In terms of physical properties, 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including UV-vis and NMR spectra, have been well-documented, providing valuable insights into its electronic structure and functional group interactions.
The application of this compound extends beyond pharmaceuticals. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its potential as an active layer material in field-effect transistors (FETs), where its ability to conduct charge carriers efficiently has been demonstrated.
In conclusion, 5-acetyl-6-phenyl-2-sulfanylpyridine-3-carbonitrile represents a significant advancement in the field of organic chemistry. Its diverse functional groups and favorable chemical properties position it as a valuable tool for both academic research and industrial applications. As ongoing studies continue to uncover its full potential, this compound is poised to make substantial contributions to the development of new drugs and advanced materials.
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